Cas no 80166-81-0 (Benzenamine, 2-ethyl-N-methylene-6-(1-methylethyl)- (9CI))

80166-81-0 structure
Product name:Benzenamine, 2-ethyl-N-methylene-6-(1-methylethyl)- (9CI)
Benzenamine, 2-ethyl-N-methylene-6-(1-methylethyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-ethyl-N-methylene-6-(1-methylethyl)- (9CI)
- N-(2-ethyl-6-propan-2-ylphenyl)methanimine
- N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine
- DTXSID40510198
- 80166-81-0
- BENZENAMINE, 2-ETHYL-N-METHYLENE-6-(1-METHYLETHYL)-
- DB-285066
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- Inchi: InChI=1S/C12H17N/c1-5-10-7-6-8-11(9(2)3)12(10)13-4/h6-9H,4-5H2,1-3H3
- InChI Key: VQCSNWJKPPEOOA-UHFFFAOYSA-N
- SMILES: CCC1=C(C(=CC=C1)C(C)C)N=C
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4Ų
- XLogP3: 5
Benzenamine, 2-ethyl-N-methylene-6-(1-methylethyl)- (9CI) Related Literature
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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